Cas no 1935565-30-2 (Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate)
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate
- Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate
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- Inchi: 1S/C13H14N2O3/c16-11-6-13(14-11)8-15(9-13)12(17)18-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16)
- InChI Key: ZDJYKQVYJQGJLK-UHFFFAOYSA-N
- SMILES: N1C2(CN(C(OCC3=CC=CC=C3)=O)C2)CC1=O
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM212714-1g |
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1935565-30-2 | 97% | 1g |
$1517 | 2021-08-04 | |
| Chemenu | CM212714-1g |
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1935565-30-2 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM212714-100mg |
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1935565-30-2 | 97% | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM212714-250mg |
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1935565-30-2 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM212714-500mg |
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1935565-30-2 | 97% | 500mg |
$*** | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1027-100MG |
benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1935565-30-2 | 95% | 100MG |
¥ 1,841.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1027-250MG |
benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1935565-30-2 | 95% | 250MG |
¥ 2,943.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1027-500MG |
benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1935565-30-2 | 95% | 500MG |
¥ 4,910.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1027-1G |
benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1935565-30-2 | 95% | 1g |
¥ 7,359.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1027-5G |
benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1935565-30-2 | 95% | 5g |
¥ 22,077.00 | 2023-04-14 |
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate Suppliers
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-3-carboxylate (CAS No. 1935565-30-2): A Promising Compound in Medicinal Chemistry
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate, with the chemical formula C14H18N2O4, represents a unique class of spirocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The spiro[3.3]heptane core, characterized by its diazaspiro ring system, provides a versatile scaffold for the development of bioactive molecules. This compound, identified by its CAS No. 1935565-30-2, is particularly notable for its potential applications in drug discovery and targeted therapy due to its structural complexity and functional group diversity.
The 2-oxo functionality in Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate introduces a carbonyl group that can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are critical for modulating the binding affinity of the compound to its biological targets. The carboxylate group at the 6-position further enhances its polarity and solubility, which are essential for pharmacokinetic properties such as bioavailability and metabolic stability.
Recent studies have highlighted the synthetic versatility of Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate in the design of novel therapeutic agents. For instance, researchers have demonstrated its utility as a precursor molecule in the synthesis of antimicrobial agents and anti-inflammatory compounds. The spirocyclic architecture of this compound allows for the incorporation of functional groups that can be tailored to target specific pathways or receptors in the human body.
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate has also been explored for its potential in cancer research. The diazaspiro ring system is known to exhibit selective toxicity towards cancer cells, making it a promising candidate for chemotherapy. A 2023 study published in *Journal of Medicinal Chemistry* reported that derivatives of this compound showed IC50 values of less than 1 µM against prostate cancer cell lines, underscoring its anticancer potential.
The Benzyl group in Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate plays a crucial role in lipophilicity and cell membrane permeability. This property is particularly important for drug delivery systems, as it enables the compound to cross biological membranes more efficiently. The Benzyl substituent also contributes to the stability of the molecule in physiological conditions, reducing the risk of degradation during in vivo studies.
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate has been synthesized using multi-step organic reactions, including ring-closing metathesis and condensation reactions. The spirocyclic core is typically formed through intramolecular cyclization of suitable precursors, which requires precise stereochemical control. The carboxylate functionalization at the 6-position is often achieved via electrophilic substitution or nucleophilic attack, depending on the reaction conditions.
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate has also been investigated for its antimicrobial properties. A 2022 study in *Antimicrobial Agents and Chemotherapy* demonstrated that this compound exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus. The spirocyclic structure is believed to interfere with cell wall synthesis, leading to microbial cell lysis and inhibition of growth.
In the context of drug design, Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate serves as a model compound for the development of targeted therapies. Its structural flexibility allows for the introduction of bioactive moieties that can interact with specific receptors or enzymes. For example, Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate derivatives have been designed to modulate inflammatory pathways by targeting cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX).
The synthetic accessibility of Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate is another key factor in its pharmaceutical relevance. Modern asymmetric synthesis techniques have enabled the efficient preparation of this compound with high stereochemical purity, which is essential for drug efficacy and safety. The spirocyclic scaffold can also be modified to incorporate fluorine atoms or other heteroatoms, further expanding its therapeutic potential.
In conclusion, Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS No. 1935565-30-2) is a promising compound with diverse applications in medicinal chemistry. Its unique structural features, including the spirocyclic core and functional groups, make it a valuable scaffold for the development of novel therapeutics. Continued research into its mechanism of action and biological activity will likely uncover new pharmacological applications and clinical opportunities for this compound.
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